molecular formula C18H25F3N2O3S2 B2788449 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2415622-18-1

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2788449
CAS No.: 2415622-18-1
M. Wt: 438.52
InChI Key: RXDKSSJXISFDKC-UHFFFAOYSA-N
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Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiomorpholine ring, an oxane ring, and a trifluoromethyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of the thiomorpholine and oxane rings, followed by the introduction of the trifluoromethyl group. Common reagents used in these reactions include sulfonyl chlorides, thiols, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Uniqueness

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O3S2/c19-18(20,21)16-3-1-15(2-4-16)13-28(24,25)22-14-17(5-9-26-10-6-17)23-7-11-27-12-8-23/h1-4,22H,5-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDKSSJXISFDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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